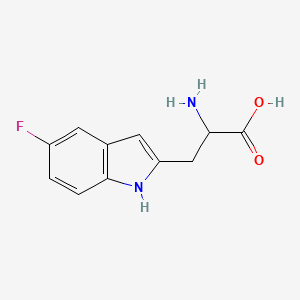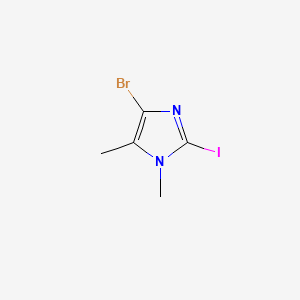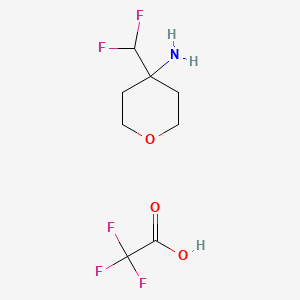
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with tert-butoxycarbonyl and methoxycarbonyl groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the boronic acid group. The tert-butoxycarbonyl and methoxycarbonyl groups are then added through specific protection and deprotection steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
Chemistry
In chemistry, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is explored for its potential as a probe or ligand in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of boron-containing drugs, which have shown promise in cancer treatment and other medical conditions.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes or modulate protein functions, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 5-(tert-Butoxycarbonyl)-1H-pyrrole-3-boronic acid
Uniqueness
Compared to similar compounds, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid stands out due to its unique combination of functional groups The presence of both tert-butoxycarbonyl and methoxycarbonyl groups provides additional stability and reactivity, making it a more versatile intermediate in organic synthesis
特性
分子式 |
C11H16BNO6 |
|---|---|
分子量 |
269.06 g/mol |
IUPAC名 |
[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BNO6/c1-11(2,3)19-10(15)13-6-7(12(16)17)5-8(13)9(14)18-4/h5-6,16-17H,1-4H3 |
InChIキー |
KMDPTMUZWAKUNI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(C(=C1)C(=O)OC)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


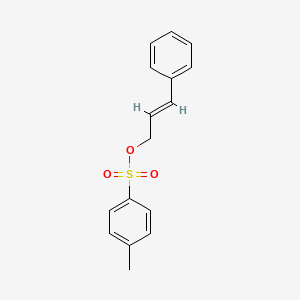
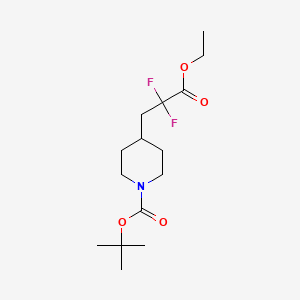
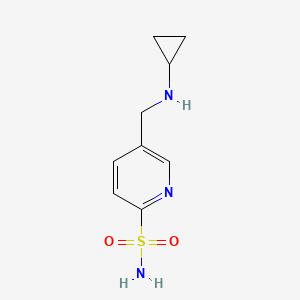

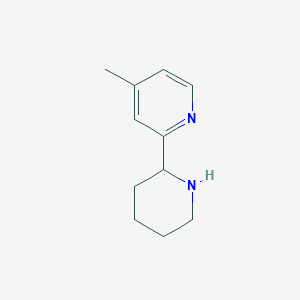
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
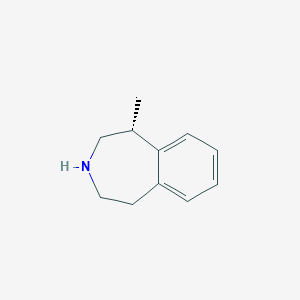
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
